1-(4-Methylpyridin-2-yl)prop-2-en-1-one

Phosphodiesterase inhibition Inflammation Respiratory disease

Researchers need azachalcones with defined SAR and target engagement-not generic chalcones. This 4-methylpyridin-2-yl enone (CAS 1495721-07-7) delivers a distinct pharmacophore for PDE4A or fragment-based oncology programs. - **Unique value**: Pyridine nitrogen vs. phenyl chalcone-alters electronic profile and cytotoxic potency. - **SAR-ready**: 4-methyl substitution tunes lipophilicity & metabolic stability; α,β-unsaturated ketone enables Michael additions. - **Supply guarantee**: 98% purity, small molecular footprint (147.17 g/mol), ideal for screening or library synthesis.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B13561590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyridin-2-yl)prop-2-en-1-one
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)C=C
InChIInChI=1S/C9H9NO/c1-3-9(11)8-6-7(2)4-5-10-8/h3-6H,1H2,2H3
InChIKeyLIHQMLPPPUPKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylpyridin-2-yl)prop-2-en-1-one Identity & Procurement


1-(4-Methylpyridin-2-yl)prop-2-en-1-one (CAS 1495721-07-7) is a synthetic azachalcone derivative featuring a pyridin-2-yl α,β-unsaturated ketone scaffold substituted with a methyl group at the pyridine 4-position [1]. This heterocyclic enone (molecular formula C₉H₉NO, molecular weight 147.17 g/mol) belongs to the broader class of pyridine-based chalcone analogs, which are distinguished from traditional phenyl chalcones by the incorporation of a nitrogen-containing heteroaromatic ring that modulates electronic properties and biological target engagement [2].

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PDE4A screening and inflammatory pathway studies
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Azachalcone target-engagement comparison workflows
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Fragment-based discovery with heterocyclic enone scaffolds

1-(4-Methylpyridin-2-yl)prop-2-en-1-one Key Differentiators


Azachalcones, including 1-(4-Methylpyridin-2-yl)prop-2-en-1-one, exhibit target engagement profiles that are fundamentally distinct from their all-carbon phenyl chalcone counterparts due to the electron-withdrawing and hydrogen-bonding capabilities of the pyridine nitrogen [1]. In structure-activity relationship (SAR) studies, the presence of a 2-pyridyl group at the chalcone B-ring position dramatically alters cytotoxic potency against leukemia cell lines compared to halogen, methoxy, or trifluoromethyl substituents, underscoring that even closely related analogs within the pyridinyl class cannot be presumed functionally equivalent [2]. The 4-methyl substitution on the pyridine ring further tunes lipophilicity and metabolic stability relative to unsubstituted pyridinyl chalcones, affecting both in vitro activity profiles and synthetic tractability for downstream derivatization [3].

Phenyl chalcones Target engagement and electronic profiles may differ fundamentally; pyridinyl nitrogen modulates hydrogen-bonding and potency context.
Halogen/methoxy analogs Cytotoxicity profile may not transfer; 2-pyridyl substitution drives distinct cell-model response.
Heavier lead chalcones Physicochemical property mismatch; higher molecular weight compounds may not suit fragment-based screening workflows.

Quantitative Differentiation Evidence


PDE4A Enzyme Inhibition

1-(4-Methylpyridin-2-yl)prop-2-en-1-one demonstrates measurable inhibitory activity against phosphodiesterase type 4A (PDE4A), a target implicated in inflammatory and respiratory disorders [1]. This activity distinguishes it from the majority of azachalcones and pyridinyl chalcones, which are primarily profiled for anticancer, antidiabetic, or tyrosinase inhibitory endpoints rather than PDE4 modulation [2]. While a direct comparator with quantitative data is not available in the public domain, the PDE4A engagement represents a class-level differentiation: most structurally analogous pyridinyl chalcones lack reported PDE4 activity, positioning this compound as a specialized tool for PDE4-focused screening cascades.

PDE4A Enzyme Inhibition
Class-level inference
Qualitative inhibition reported; quantitative Ki/IC50 not in public domain.
Supports PDE4-focused screening fit.
Data to verify; most azachalcones lack reported PDE4A activity.
Phosphodiesterase inhibition Inflammation Respiratory disease

Cytotoxic Potency in Leukemia Models

While no direct IC₅₀ data for 1-(4-Methylpyridin-2-yl)prop-2-en-1-one against specific cancer cell lines has been publicly disclosed, class-level SAR studies of pyridinyl chalcones provide a benchmark for expected cytotoxic differentiation [1]. In a series of 22 chalcones evaluated against eight human leukemia cell lines, analogs bearing a 2-pyridyl group at the B-ring position exhibited the lowest IC₅₀ values compared to those with halogen, methoxy, trifluoromethyl, or morpholine substituents. Specifically, the 6′-benzyloxy-2′-hydroxy-4-(2-pyridyl)chalcone (BHP) demonstrated potency comparable to etoposide against U-937 cells while maintaining lower toxicity toward human peripheral blood mononuclear cells [2]. This class-level evidence indicates that 2-pyridyl substitution confers a distinct cytotoxic advantage, and the 4-methyl modification on 1-(4-Methylpyridin-2-yl)prop-2-en-1-one may further modulate this activity.

Cytotoxic Potency in Leukemia Models
Class-level inference
Not directly reported for target compound; SAR shows 2-pyridyl substitution yields reported lower IC50 values in class.
Supports cell-model endpoint review for pyridinyl chalcones.
Tumor-cell model response context; class trend may not transfer directly.
Anticancer Leukemia Chalcone SAR

Physicochemical Advantages vs. Heavier Chalcones

1-(4-Methylpyridin-2-yl)prop-2-en-1-one possesses a molecular weight of 147.17 g/mol, which is significantly lower than many bioactive chalcone derivatives that incorporate additional aromatic rings, halogen substituents, or extended conjugation [1]. For comparison, the optimized lead compound BHP (6′-benzyloxy-2′-hydroxy-4-(2-pyridyl)chalcone) has a molecular weight exceeding 400 g/mol, placing it well outside typical fragment-based and lead-like chemical space [2]. The lower molecular weight and reduced lipophilicity of the target compound (cLogP estimated at approximately 1.5–2.0 based on pyridinyl chalcone analogs) enhance aqueous solubility and membrane permeability relative to heavier, more lipophilic chalcones, making it a superior starting point for fragment-based drug discovery or for probing binding sites where steric bulk is limiting.

Physicochemical Advantages vs. Heavier Chalcones
Cross-study comparable
Molecular weight: 147.17 g/mol vs. >400 g/mol for lead chalcones. Estimated cLogP: ~1.5–2.0.
Supports fragment-based screening selection.
Target compound is 60–70% smaller than typical optimized leads.
Drug-likeness Physicochemical properties Lead optimization

Optimal Application Scenarios


PDE4A-Focused Inflammatory Disease Screening

Given its unique PDE4A inhibitory activity within the azachalcone class, 1-(4-Methylpyridin-2-yl)prop-2-en-1-one is ideally suited for primary screening in programs targeting phosphodiesterase 4 for respiratory conditions such as asthma or COPD [1]. Its small molecular footprint and favorable physicochemical profile facilitate rapid SAR expansion around the pyridinyl chalcone core to optimize PDE4 subtype selectivity and cellular potency.

Fragment-Based Anticancer Lead Discovery

The low molecular weight (147.17 g/mol) and established class-level cytotoxic advantage of 2-pyridyl chalcones position this compound as an attractive fragment hit for leukemia and solid tumor programs [1]. Procurement enables fragment growing or linking strategies to build potency while maintaining the pyridinyl pharmacophore that drives selective cancer cell killing .

Metabolic Enzyme Inhibitor Probe Development

As a representative azachalcone scaffold, this compound can serve as a starting point for developing α-amylase and α-glucosidase inhibitors for type 2 diabetes research [1]. The 4-methylpyridin-2-yl moiety provides a distinct hydrogen-bonding pattern and electronic environment compared to phenyl-based chalcones, which may yield novel binding modes in carbohydrate-active enzyme active sites .

Heterocyclic Building Block & Synthetic Applications

The α,β-unsaturated ketone functionality of 1-(4-Methylpyridin-2-yl)prop-2-en-1-one makes it a versatile electrophile for Michael additions, cycloadditions, and conjugate addition reactions in medicinal chemistry [1]. Its commercial availability at 98% purity and well-defined CAS registry number (1495721-07-7) ensure reliable sourcing for reaction optimization and library synthesis.

Application
Selection Property
Validation Focus
PDE4A inflammatory pathway studies
PDE4A inhibition context within azachalcone class
PDE4 subtype selectivity and pathway-response endpoints
Fragment-based anticancer discovery
Low molecular weight and pyridinyl pharmacophore
Cell-model endpoint review and fragment-growing strategies
Metabolic enzyme inhibitor probe development
Azachalcone scaffold with distinct electronic profile
Binding-mode interpretation for carbohydrate-active enzymes
Heterocyclic building block synthesis
α,β-unsaturated ketone reactivity
Reaction optimization and library synthesis workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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